molecular formula C17H15F4N3O B2426620 2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide CAS No. 2415461-91-3

2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide

Cat. No.: B2426620
CAS No.: 2415461-91-3
M. Wt: 353.321
InChI Key: WOGZTEAELLNTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a trifluoromethyl pyridine moiety, and an azetidinyl acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Pyridalyl
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazole]}

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide stands out due to its combination of fluorophenyl and trifluoromethyl pyridine groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O/c18-13-3-1-11(2-4-13)7-16(25)23-14-9-24(10-14)15-8-12(5-6-22-15)17(19,20)21/h1-6,8,14H,7,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGZTEAELLNTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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